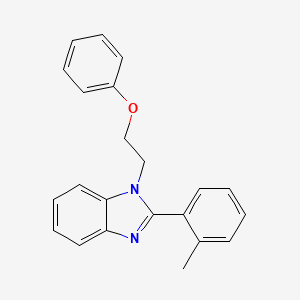

![molecular formula C24H22N4O5 B6478957 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(3-methoxyphenyl)ethyl]acetamide CAS No. 1260990-90-6](/img/structure/B6478957.png)

2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(3-methoxyphenyl)ethyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain several structural motifs common in organic chemistry, including a 1,3-benzodioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, a 1H-pyrrol-1-yl group, and a methoxyphenyl group . These groups are common in many organic compounds and can contribute to a variety of chemical properties and potential uses.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central acetamide moiety. Detailed structural analysis would require experimental techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the oxadiazole ring is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxole and methoxyphenyl groups could impact its solubility and stability .Applications De Recherche Scientifique

Chalcone Derivatives

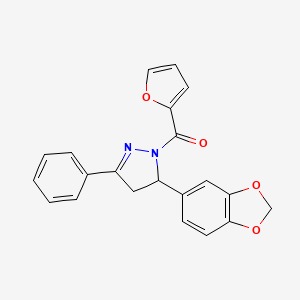

Chalcones, a class of polyphenolic compounds, exhibit diverse pharmacological properties. These include anti-cancer, anti-infective, anti-diabetic, and anti-oxidant activities. The synthesis of 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(3-methoxyphenyl)ethyl]acetamide involves a Claisen–Schmidt condensation reaction between aldehydes and ketones. Chalcones like this compound hold promise for drug development .

Quinoline Derivatives

Quinoline derivatives are known for their diverse biological activities, influenced by substituents’ nature and position. These compounds have been reported to possess antimalarial, antitumor, antibacterial, and anti-oxidant properties. The fusion of quinoline and chalcone moieties in our compound may open avenues for novel bioactivity studies .

Histone Deacetylase (HDAC) Inhibitors

Interestingly, the intermediary compound used for constructing trithiocarbonates as HDAC inhibitors was derived from our target compound. HDAC inhibitors play a crucial role in epigenetic regulation and have implications in cancer therapy .

Dibenzo[b,d]furan Moiety

Compounds containing dibenzo[b,d]furan fragments exhibit remarkable anticancer and antimicrobial activities. They can also inhibit tumor necrosis factor (TNF-α) production and serve as antiallergic agents. Additionally, these compounds possess antioxidant and anti-inflammatory properties .

Heterocyclic Compounds with Nitrogen and Oxygen Linkages

Our compound belongs to this category, and its synthesis adds to the pool of biologically active heterocyclic compounds. Further studies may reveal additional therapeutic applications .

Benzisothiazol-3(2H)-ones

While not directly related to our compound, benzisothiazol-3(2H)-ones have been efficiently synthesized and exhibit potential biological activities. They are worth exploring in the context of drug discovery .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[1-(3-methoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O5/c1-15(16-5-3-6-18(11-16)30-2)25-22(29)13-28-10-4-7-19(28)24-26-23(27-33-24)17-8-9-20-21(12-17)32-14-31-20/h3-12,15H,13-14H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOGTSJAWBPKEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(3-methoxyphenyl)ethyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{3-[benzyl(methyl)amino]propyl}-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6478880.png)

![(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6478883.png)

![3-(4-chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B6478890.png)

![N-cyclopentyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B6478899.png)

![N-tert-butyl-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B6478908.png)

![3-(4-fluorophenyl)-1,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6478928.png)

![(2Z)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6478930.png)

![9-[(4-methoxyphenyl)methyl]-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6478942.png)

![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B6478951.png)

![2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one](/img/structure/B6478964.png)

![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B6478965.png)

![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6478972.png)